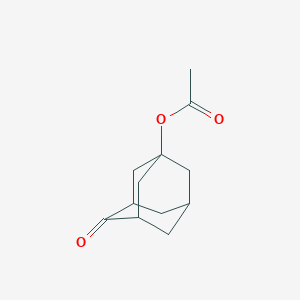
4-氧代-1-金刚烷基乙酸酯
描述
4-Oxo-1-adamantyl acetate is a chemical compound with the CAS Number: 63382-10-5 . It has a molecular weight of 208.26 . The IUPAC name for this compound is (3R,5S)-4-oxotricyclo [3.3.1.1~3,7~]dec-1-yl acetate .
Molecular Structure Analysis
The InChI code for 4-Oxo-1-adamantyl acetate is 1S/C12H16O3/c1-7(13)15-12-4-8-2-9(5-12)11(14)10(3-8)6-12/h8-10H,2-6H2,1H3/t8-,9-,10+,12- . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
4-Oxo-1-adamantyl acetate has a molecular weight of 208.26 .科学研究应用
四核锰-氧聚集体
本研究讨论了一个四核 Mn^IV金刚烷类配合物。此类配合物与光合产水氧化中心相关,对理解自然光合作用过程和开发人工光合作用系统具有重要意义 (Dubé 等,1998)。
与单线态氧的反应
研究已探讨单线态氧与烯醇酯(包括金刚烷衍生物)的反应。这项研究有助于理解单线态氧的化学性质及其与金刚烷基化合物的相互作用 (Wilson & Schuster,1986)。
金刚烷衍生物的合成和生物活性
研究了新型金刚烷衍生物的合成和体外细胞毒性。此类研究对于开发具有潜在治疗应用的新化合物至关重要 (Turk-Erbul 等,2021)。
烷烃功能化的催化
金刚烷衍生物已被用于烷烃功能化催化的研究中,为有机合成和催化领域做出了贡献 (Kodera 等,1996)。
羧酸的光催化分解
金刚烷衍生物已在光催化分解的背景下得到研究,这在环境化学和光催化研究中具有重要意义 (Kraeutler & Bard,1978)。
酰肼-酰腙的合成和生物活性
已对具有金刚烷羰基部分的酰肼-酰腙的合成和抗菌活性进行了研究,为开发新的抗菌剂做出了贡献 (Pham 等,2019)。
金刚烷的氨基酸衍生物
研究已探讨了金刚烷氨基酸衍生物的合成,为设计具有改善的药代动力学和药效动力学参数的肽模拟物提供了见解 (Krasnikov 等,2004)。
未来方向
Adamantane derivatives, including potentially 4-Oxo-1-adamantyl acetate, are of significant interest in research due to their unique physical and chemical properties. They are used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . This suggests a promising future for the study and application of these compounds.
属性
IUPAC Name |
(4-oxo-1-adamantyl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-7(13)15-12-4-8-2-9(5-12)11(14)10(3-8)6-12/h8-10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHDLUJUHIBGGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC12CC3CC(C1)C(=O)C(C3)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


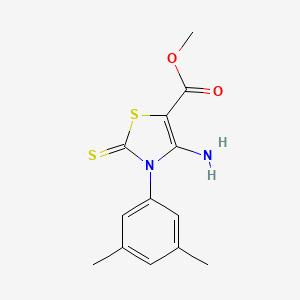
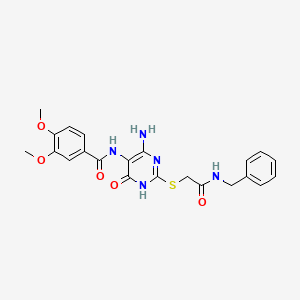
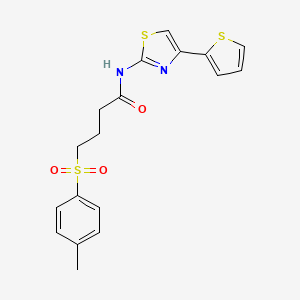

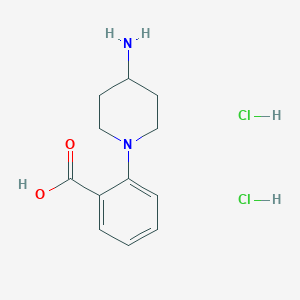
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2970351.png)
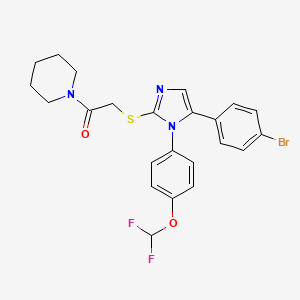
![3-[(4-Fluorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2970354.png)
![3-[(4-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2970357.png)
![2-(3,4-dimethoxyphenyl)-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole](/img/structure/B2970359.png)
![N-[2-(4-chlorophenyl)ethyl]-2-({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2970360.png)
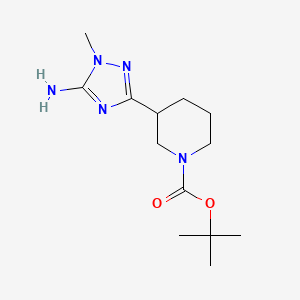
![2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2970363.png)
![N-(2-ethylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2970365.png)